1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride is a chemical compound that belongs to the adamantane family. This compound is characterized by the presence of a difluoroadamantane moiety, which imparts unique chemical and physical properties. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of 3,5-difluoroadamantane-1-carboxylic acid, which is then converted to 3,5-difluoroadamantan-1-yl isocyanate using diphenylphosphoryl azide and a fluorinating agent like Ishikawa reagent . The isocyanate is subsequently reacted with methanamine to form the desired compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoroadamantane moiety allows for substitution reactions, where fluorine atoms can be replaced by other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroadamantane moiety enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(adamantan-1-yl)methanamine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
1-(3,5-difluorophenyl)methanamine: Contains a phenyl group instead of the adamantane moiety, leading to variations in reactivity and applications.
ML133 hydrochloride: A selective inhibitor of potassium channels, showcasing different biological activities compared to the adamantane derivative.
The unique presence of the difluoroadamantane moiety in this compound imparts distinct chemical stability and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride involves the reaction of 3,5-difluoroadamantane with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "3,5-difluoroadamantane", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3,5-difluoroadamantane is reacted with formaldehyde in the presence of a suitable solvent and acid catalyst to form 1-(3,5-difluoroadamantan-1-yl)methanol.", "Step 2: The resulting 1-(3,5-difluoroadamantan-1-yl)methanol is then reduced with sodium borohydride to form 1-(3,5-difluoroadamantan-1-yl)methanamine.", "Step 3: Finally, 1-(3,5-difluoroadamantan-1-yl)methanamine is reacted with hydrochloric acid to form the hydrochloride salt of the desired compound, 1-(3,5-difluoroadamantan-1-yl)methanamine hydrochloride." ] } | |
CAS-Nummer |
73600-35-8 |
Molekularformel |
C11H18ClF2N |
Molekulargewicht |
237.72 g/mol |
IUPAC-Name |
(3,5-difluoro-1-adamantyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17F2N.ClH/c12-10-2-8-1-9(4-10,7-14)5-11(13,3-8)6-10;/h8H,1-7,14H2;1H |
InChI-Schlüssel |
NGYATAOUAZVNMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC1(CC(C2)(C3)F)CN)F.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.